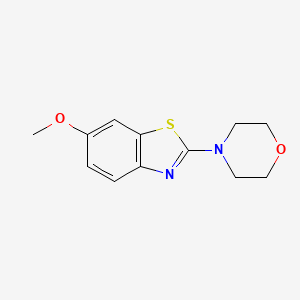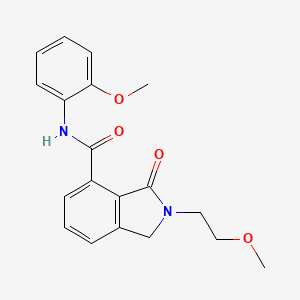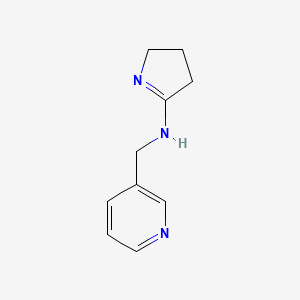
6-Methoxy-2-morpholin-4-yl-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-morpholin-4-yl-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with a methoxy group at the sixth position and a morpholine ring at the second position. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-morpholin-4-yl-benzothiazole typically involves the reaction of 2-aminobenzothiazole derivatives with morpholine and methoxy-substituted reagents. One common method includes the following steps:
Starting Material Preparation: Synthesis begins with 2-aminobenzothiazole, which can be prepared by the cyclization of o-aminothiophenol with carbon disulfide and ammonia.
Substitution Reaction: The 2-aminobenzothiazole is then reacted with 4-chloro-2-methoxybenzaldehyde in the presence of a base to introduce the methoxy group at the sixth position.
Morpholine Introduction: The intermediate product is further reacted with morpholine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Methoxy-2-morpholin-4-yl-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents or nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
科学的研究の応用
6-Methoxy-2-morpholin-4-yl-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 6-Methoxy-2-morpholin-4-yl-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-Morpholin-4-yl-benzothiazole: Lacks the methoxy group, which may affect its biological activity and chemical properties.
6-Methoxy-2-methyl-benzothiazole: Contains a methyl group instead of a morpholine ring, leading to different reactivity and applications.
2-(4-Morpholinyl)-1,3-benzothiazole: Similar structure but different substitution pattern, affecting its chemical behavior and uses.
Uniqueness
6-Methoxy-2-morpholin-4-yl-benzothiazole is unique due to the presence of both the methoxy group and the morpholine ring, which confer specific chemical and biological properties. These substitutions can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C12H14N2O2S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC名 |
4-(6-methoxy-1,3-benzothiazol-2-yl)morpholine |
InChI |
InChI=1S/C12H14N2O2S/c1-15-9-2-3-10-11(8-9)17-12(13-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
InChIキー |
CONJAWVRLSSOQW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B10807800.png)
![N-cycloheptyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807804.png)
![N-[2-(4-chlorophenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10807806.png)
![3-[(2-morpholin-4-ylacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10807808.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B10807812.png)
![[2-[(1-Methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 3-acetamidoadamantane-1-carboxylate](/img/structure/B10807816.png)
![ethyl 4-(7-{[(4-ethylphenyl)amino]carbonyl}-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-1-carboxylate](/img/structure/B10807829.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 1-(3-fluorophenyl)cyclopentane-1-carboxylate](/img/structure/B10807845.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide](/img/structure/B10807852.png)

![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B10807858.png)
![4-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B10807866.png)
